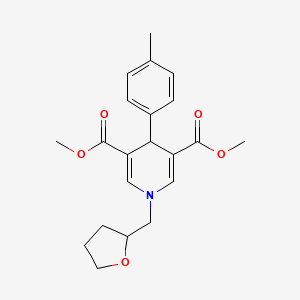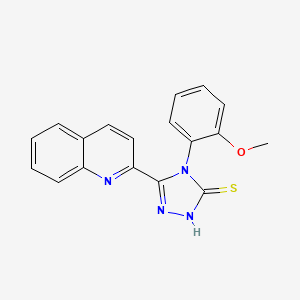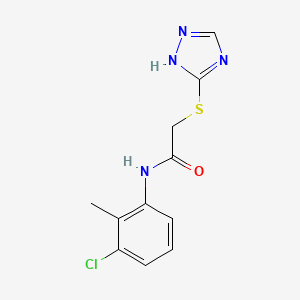![molecular formula C12H10ClN3O4 B11089297 1-[2-(4-chloro-3-nitrophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B11089297.png)
1-[2-(4-chloro-3-nitrophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-CHLORO-3-NITROPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]-1-ETHANONE is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro-nitrophenyl group, a hydroxy group, and a methyl group attached to the imidazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-CHLORO-3-NITROPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]-1-ETHANONE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Chloro-Nitrophenyl Group: The chloro-nitrophenyl group can be introduced through a substitution reaction involving 4-chloro-3-nitrobenzene and an appropriate nucleophile.
Attachment of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-CHLORO-3-NITROPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as sodium chlorite or hydrogen peroxide.
Substitution: The chloro group can be substituted with other nucleophiles, such as azide, benzenethiolate, or methoxide ions.
Common Reagents and Conditions
Oxidizing Agents: Sodium chlorite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Azide, benzenethiolate, methoxide ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may produce various substituted imidazole derivatives .
Scientific Research Applications
1-[2-(4-CHLORO-3-NITROPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-CHLORO-3-NITROPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-3-nitrophenyl)-2-methyl-1H-imidazole: Similar structure but lacks the hydroxy group.
1-(4-Chloro-3-nitrophenyl)-1H-imidazole-5-carbaldehyde: Similar structure but contains an aldehyde group instead of a hydroxy group.
Uniqueness
1-[2-(4-CHLORO-3-NITROPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]-1-ETHANONE is unique due to the presence of both the hydroxy and methyl groups on the imidazole ring, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C12H10ClN3O4 |
|---|---|
Molecular Weight |
295.68 g/mol |
IUPAC Name |
1-[2-(4-chloro-3-nitrophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone |
InChI |
InChI=1S/C12H10ClN3O4/c1-6-11(7(2)17)15(18)12(14-6)8-3-4-9(13)10(5-8)16(19)20/h3-5,18H,1-2H3 |
InChI Key |
DLXXWZOOHBYBJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11089214.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B11089221.png)

![4-methoxy-N-[(2E)-4-(4-methylphenyl)-3-(4-methylpiperazin-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11089241.png)
![3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid](/img/structure/B11089255.png)

![Ethyl 5-acetyl-2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11089276.png)

![2-chloro-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11089283.png)
![methyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenoxyalaninate](/img/structure/B11089284.png)
![N-(2,4-dimethylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11089291.png)
![Ethyl 4-[3-(2-fluorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11089298.png)
![2-[(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylene}-2,4-dioxo-1,3-thiazolidin-3-YL]-N-(2-fluorophenyl)acetamide](/img/structure/B11089303.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11089317.png)
